Cas no 88192-20-5 (4-Azidobutylamine)

4-Azidobutylamine structure
4-Azidobutylamine structure
Product Name:4-Azidobutylamine
Numéro CAS:88192-20-5
Le MF:C4H10N4
Mégawatts:114.14899969101
CID:1075869
PubChem ID:150111
Update Time:2024-10-26

4-Azidobutylamine Propriétés chimiques et physiques

Nom et identifiant

    • 4-Azidobutan-1-amine
    • 4-Azidobutylamine
    • 1-BUTAMINE 4-AZIDE
    • 1-Azido-4-aminobutane
    • 4-Azido-1-butanamine
    • 4-Azido-1-butanamine (ACI)
    • Piscine à noyau: 1S/C4H10N4/c5-3-1-2-4-7-8-6/h1-5H2
    • La clé Inchi: LFMZGBHJJNIRKH-UHFFFAOYSA-N
    • Sourire: [N-]=[N+]=NCCCCN

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 8
  • Nombre de liaisons rotatives: 4

4-Azidobutylamine PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ST-A1951-1g
4-Azidobutan-1-amine - A1951
88192-20-5 >95%
1g
2850.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ST-A1951-5g
4-Azidobutan-1-amine - A1951
88192-20-5 >95%
5g
11400.0CNY 2021-08-04
TRC
A822560-250mg
4-Azidobutylamine (Solution in Dichloromethane)
88192-20-5
250mg
$ 164.00 2023-04-19
TRC
A822560-500mg
4-Azidobutylamine (Solution in Dichloromethane)
88192-20-5
500mg
$ 316.00 2023-04-19
TRC
A822560-1g
4-Azidobutylamine (Solution in Dichloromethane)
88192-20-5
1g
$ 490.00 2022-06-07
TRC
A822560-2.5g
4-Azidobutylamine (Solution in Dichloromethane)
88192-20-5
2.5g
$ 1326.00 2023-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBHT8041-1G
4-azidobutan-1-amine
88192-20-5 95%
1g
¥ 1,023.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBHT8041-5G
4-azidobutan-1-amine
88192-20-5 95%
5g
¥ 3,055.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBHT8041-10G
4-azidobutan-1-amine
88192-20-5 95%
10g
¥ 6,322.00 2023-04-03
Bestfluorodrug
YFL00258-1.0g
4-azidobutan-1-amine
88192-20-5 97%
1.0g
¥2700 2023-01-04

4-Azidobutylamine Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Diethyl ether ,  Ethyl acetate ,  Water ;  24 h, rt
Référence
Preparation of novel side-chain pseudopolyrotaxanes consisting of cucurbituril[6] and polyamine salts
Hou, Zhao Sheng; et al, Chinese Chemical Letters, 2005, 16(8), 1031-1034

Méthode de production 2

Conditions de réaction
1.1 Reagents: Potassium iodide ,  Sodium azide Solvents: Dimethylformamide
1.2 Reagents: Triphenylphosphine Solvents: Hexane
Référence
A Highly Sensitive Ratiometric Fluorescent Probe for the Detection of Cytoplasmic and Nuclear Hydrogen Peroxide
Wen, Ying; et al, Analytical Chemistry (Washington, 2014, 86(19), 9970-9976

Méthode de production 3

Conditions de réaction
1.1 Solvents: Tetrahydrofuran
Référence
Curtius rearrangement of ω-azido acid chlorides: access to the corresponding ω-azido substituted amines and carbamates, useful building blocks for polyamine syntheses
Khoukhi, Mostafa; et al, Synthesis, 1996, (4), 483-7

Méthode de production 4

Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  24 h, rt
Référence
Modular synthesis, spectroscopic characterization and in situ functionalization using "click" chemistry of azide terminated amide containing self-assembled monolayers
Bandyopadhyay, Sabyasachi; et al, RSC Advances, 2013, 3(38), 17174-17187

Méthode de production 5

Conditions de réaction
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  12 h, 85 °C
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  24 h, rt
Référence
Modular synthesis, spectroscopic characterization and in situ functionalization using "click" chemistry of azide terminated amide containing self-assembled monolayers
Bandyopadhyay, Sabyasachi; et al, RSC Advances, 2013, 3(38), 17174-17187

Méthode de production 6

Conditions de réaction
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  6 h, 65 - 68 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1 h, rt
Référence
Azido-Desferrioxamine Siderophores as Functional Click-Chemistry Probes Generated in Culture upon Adding a Diazo-Transfer Reagent
Gotsbacher, Michael P. ; et al, ChemBioChem, 2020, 21(10), 1433-1445

Méthode de production 7

Conditions de réaction
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
Référence
Synthesis of modified fluorescein for click reactions
Selin, R. ; et al, Ukrainskii Khimicheskii Zhurnal (Russian Edition), 2020, 86(3), 3-8

Méthode de production 8

Conditions de réaction
1.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Diethyl ether ,  Ethyl acetate ,  Water ;  1 h, 0 °C; 0 °C → rt; 24 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13, rt
Référence
Synthesis and Aggregation Behavior of Copolymer of Acrylamide with Pseudorotaxane Monomer by Threading Cucurbit[6]uril onto N'-(4-vinylbenzyl)-1,4-diaminobutane Dihydrochloride
Ma, Qiang; et al, Journal of Dispersion Science and Technology, 2012, 33(5), 639-646

Méthode de production 9

Conditions de réaction
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ,  Water ;  20 h, 80 °C
2.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Diethyl ether ,  Ethyl acetate ;  0 °C; 20 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13, rt
Référence
Highly sensitive and selective surface molecularly imprinted polymer electrochemical sensor prepared by Au and MXene modified glassy carbon electrode for efficient detection of tetrabromobisphenol A in water
Shao, Yanming; et al, Advanced Composites and Hybrid Materials, 2022, 5(4), 3104-3116

Méthode de production 10

Conditions de réaction
1.1 Reagents: Hydrogen bromide Solvents: Water ;  3 h, 100 °C
1.2 Reagents: Sodium azide Solvents: Water ;  overnight, 80 °C
Référence
A fullerene helical peptide: Synthesis, characterization and formation of self-assembled monolayers on gold surfaces
Nasrallah, Houssein; et al, New Journal of Chemistry, 2018, 42(24), 19423-19432

Méthode de production 11

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1 h, rt
Référence
Azido-Desferrioxamine Siderophores as Functional Click-Chemistry Probes Generated in Culture upon Adding a Diazo-Transfer Reagent
Gotsbacher, Michael P. ; et al, ChemBioChem, 2020, 21(10), 1433-1445

Méthode de production 12

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  16 h, rt
Référence
Comparative Studies of Three Pairs of α- and γ-Conjugated Folic Acid Derivatives Labeled with Fluorine-18
Boss, Silvan D.; et al, Bioconjugate Chemistry, 2016, 27(1), 74-86

Méthode de production 13

Conditions de réaction
1.1 Reagents: Sodium azide Solvents: Water ;  75 °C
Référence
Multivalency for Modularity: A Versatile Adhesive with Cooperatively Activated Fast Dismantlability
Cheng, Zehong; et al, ACS Applied Polymer Materials, 2022, 4(10), 6812-6816

Méthode de production 14

Conditions de réaction
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  16 h, 65 °C
1.2 Solvents: Water ;  30 min, 0 °C
1.3 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  1.5 h, 0 °C
Référence
Uptake, Distribution and Diffusivity of Reactive Fluorophores in Cells: Implications toward Target Identification
Cunningham, Christopher W.; et al, Molecular Pharmaceutics, 2010, 7(4), 1301-1310

Méthode de production 15

Conditions de réaction
1.1 Reagents: Potassium carbonate ,  1H-Imidazole-1-sulfonyl azide Catalysts: Copper sulfate Solvents: Methanol ;  16 h, 23 °C
Référence
Derivatization of agelastatin A leading to bioactive analogs and a trifunctional probe
Jouanneau, Morgan ; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(8), 2092-2097

Méthode de production 16

Conditions de réaction
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  14 h, 80 °C
2.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt; 4 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10 - 12, rt
Référence
Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors
Vlkova, Kristyna; et al, Bioorganic & Medicinal Chemistry Letters, 2022, 60,

Méthode de production 17

Conditions de réaction
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  Sodium azide Solvents: Dichloromethane ,  Water ;  0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Potassium carbonate ,  Trifluoromethanesulfonyl azide Catalysts: Copper sulfate Solvents: Methanol ,  Water ;  20 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  16 h, rt
Référence
Comparative Studies of Three Pairs of α- and γ-Conjugated Folic Acid Derivatives Labeled with Fluorine-18
Boss, Silvan D.; et al, Bioconjugate Chemistry, 2016, 27(1), 74-86

Méthode de production 18

Conditions de réaction
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ,  Water ;  24 h, 80 °C
2.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Diethyl ether ,  Ethyl acetate ,  Water ;  24 h, 0 °C → rt
Référence
Triazol-substituted titanocenes by strain-driven 1,3-dipolar cycloadditions
Gansaeuer, Andreas; et al, Beilstein Journal of Organic Chemistry, 2014, 10, 1630-1637

Méthode de production 19

Conditions de réaction
1.1 -
2.1 Solvents: Tetrahydrofuran
Référence
Curtius rearrangement of ω-azido acid chlorides: access to the corresponding ω-azido substituted amines and carbamates, useful building blocks for polyamine syntheses
Khoukhi, Mostafa; et al, Synthesis, 1996, (4), 483-7

4-Azidobutylamine Raw materials

4-Azidobutylamine Preparation Products

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